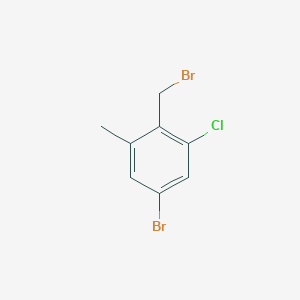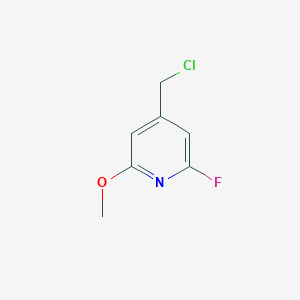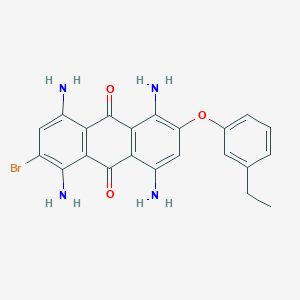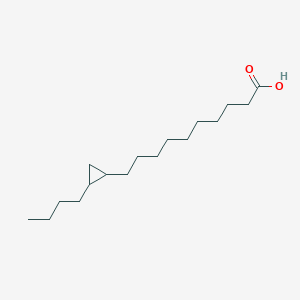
Dibenzo(FG,WX)hexacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(FG,WX)hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C32H18 It is a member of the hexacene family, characterized by six linearly fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(FG,WX)hexacene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of a suitable precursor, such as a hexaphenylbenzene derivative, using a strong Lewis acid like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hexacene core.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(FG,WX)hexacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield partially hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid (HNO3) or bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
The major products formed from these reactions include quinones, partially hydrogenated derivatives, and substituted hexacenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibenzo(FG,WX)hexacene has several scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and field-effect transistors.
Materials Science: It is studied for its potential use in the fabrication of advanced materials with specific electronic and optical properties.
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism by which Dibenzo(FG,WX)hexacene exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows for efficient charge transport and interaction with other molecules. Molecular targets and pathways involved in its action include interactions with electron-rich or electron-deficient species, facilitating various chemical transformations and electronic applications.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo(FG,ST)hexacene
- Dibenzo(HI,UV)hexacene
- Dibenzo(JK,A1B1)octacene
Uniqueness
Dibenzo(FG,WX)hexacene is unique due to its specific arrangement of benzene rings and the resulting electronic properties. Compared to other hexacenes, it may exhibit different reactivity and stability, making it suitable for specific applications in organic electronics and materials science.
Properties
CAS No. |
192-60-9 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[14.14.2.02,15.04,13.06,11.020,32.021,26.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-2-8-20-16-22-18-30-28-14-6-12-26-24-10-4-3-9-23(24)25-11-5-13-27(31(25)32(26)28)29(30)17-21(22)15-19(20)7-1/h1-18H |
InChI Key |
SONGGXGQTMYIKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=CC=CC6=C5C7=C(C=CC=C7C4=CC3=CC2=C1)C8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)

![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)


![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)




